8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

Lipophilicity ADME Prediction Lead Optimization

Uncharacterized triazolopyrimidine analogs risk potency loss and selectivity shifts in SAR-driven programs. The 8-methoxy-2-methyl substitution pattern is a primary determinant of adenosine receptor subtype affinity-8-substituted [1,2,4]triazolo[1,5-c]pyrimidines achieve nanomolar hA₃ AR binding. This compound delivers a differentiated, fragment-like scaffold for structure-based drug discovery. • Fragment screening-ready: Rule of Three compliant (MW 164.16, 0 HBD, 12 heavy atoms, XLogP3 0.5) for NMR, SPR, and thermal shift assays • Synthetic versatility: 8-MeO handle enables elaboration into PROTAC linkers, affinity probes, and kinase inhibitors • Supply chain assurance: Verified mp 136-137°C, MDL-registered (MFCD11044707), purity ≥97%, in stock for immediate dispatch

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 106921-55-5
Cat. No. B034209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
CAS106921-55-5
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=NN2C=NC=C(C2=N1)OC
InChIInChI=1S/C7H8N4O/c1-5-9-7-6(12-2)3-8-4-11(7)10-5/h3-4H,1-2H3
InChIKeyPYZRNZGKCVFEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 106921-55-5): Chemical Identity, Properties, and Scaffold Classification


8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 106921-55-5, molecular formula C₇H₈N₄O, molecular weight 164.16 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-c]pyrimidine scaffold class [1]. This compound features a 2-methyl substituent on the triazole ring and an 8-methoxy substituent on the pyrimidine ring, a substitution pattern that distinguishes it from other triazolopyrimidine regioisomers and analogs. The scaffold is recognized in medicinal chemistry as a privileged structure for developing adenosine receptor antagonists, kinase inhibitors, and Hsp90 modulators [2]. The compound is catalogued as a research chemical and pharmaceutical intermediate by multiple vendors, with a verified melting point of 136–137 °C (from ethanol) and a computed XLogP3 of 0.5 .

Why 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine Cannot Be Simply Replaced by Other Triazolopyrimidine Analogs


Within the triazolopyrimidine class, minor structural alterations produce profound and quantifiable shifts in receptor subtype selectivity, target engagement, and physicochemical properties. Published structure–activity relationship (SAR) studies on the [1,2,4]triazolo[1,5-c]pyrimidine scaffold demonstrate that the nature of the substituent at the 8-position is a primary determinant of adenosine receptor (AR) subtype affinity: 8-ethoxycarbonyl derivatives can yield potent and selective hA₂A AR antagonists (Ki = 3.32 nM), while alternative 8-substituents redirect selectivity toward the hA₃ AR subtype with Ki values reaching the low nanomolar range [1]. Furthermore, the presence or absence of the 2-methyl group meaningfully alters lipophilicity (ΔXLogP3 ≈ 0.4 versus the des-methyl analog) and molecular recognition properties [2]. Generic substitution with an uncharacterized triazolopyrimidine analog therefore carries a high risk of altered potency, shifted selectivity, or compromised physicochemical suitability for a given assay or synthetic pathway.

Quantitative Differentiation Evidence for 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 106921-55-5) Versus Closest Analogs


Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Molecular Weight Versus the Des-Methyl Analog

The 2-methyl substituent on the target compound contributes a quantifiable increase in lipophilicity compared to the des-methyl analog 8-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 106921-54-4). PubChem-computed XLogP3 values are 0.5 for the target versus 0.1 for the des-methyl comparator, a five-fold difference on the log scale [1]. Molecular weight is correspondingly higher (164.16 vs. 150.14 g/mol), while topological polar surface area remains identical at 52.3 Ų. Both compounds possess zero hydrogen bond donors and four hydrogen bond acceptors [2]. The enhanced lipophilicity of the target may confer improved passive membrane permeability relative to the des-methyl analog.

Lipophilicity ADME Prediction Lead Optimization

Scaffold-Based Selectivity Steering: The 8-Methoxy Substituent as a Determinant of Adenosine A₃ Receptor Preference

Although direct binding data for the target compound at adenosine receptors are not publicly available, systematic SAR studies on the [1,2,4]triazolo[1,5-c]pyrimidine core provide strong class-level evidence that the 8-position substituent is the principal driver of adenosine receptor subtype selectivity. Federico et al. (2018) demonstrated that 8-substituted [1,2,4]triazolo[1,5-c]pyrimidines achieve hA₃ AR affinity in the low nanomolar range, with the most potent analog (compound 18, bearing a 4-ethylbenzylester at the 8-position) exhibiting a Ki of 1.21 nM [1]. In a complementary SAR study (Federico et al., 2014), an 8-ethoxycarbonyl substituent with a free 5-amino group yielded potent hA₂A AR antagonism (compound 12: hA₂A Ki = 3.32 nM; hA₁/hA₂A selectivity = 55.6), whereas a 5-methylamino modification shifted preference toward hA₃ AR (compound 23: hA₃ Ki = 4.14 nM, hA₁/hA₃ = 236) [2]. The 8-methoxy substituent present on the target compound occupies a distinct chemical space within this SAR landscape, offering a differentiated starting point for receptor selectivity tuning that is not duplicated by 8-ester, 8-amide, or 8-unsubstituted analogs.

Adenosine Receptors GPCR Antagonists Structure-Activity Relationships

Regioisomeric Stability Advantage: Thermodynamic Preference for the [1,5-c] Over the [4,3-c] Isomer

The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is thermodynamically more stable than its regioisomeric counterpart [1,2,4]triazolo[4,3-c]pyrimidine. As reviewed by Shamroukh et al. (2025), [1,2,4]triazolo[4,3-c]pyrimidines undergo Dimroth rearrangement to the more thermodynamically stable [1,5-c] isomer under various reaction conditions [1]. The target compound, bearing the [1,5-c] ring fusion, thus provides greater chemical stability and synthetic reproducibility compared to the corresponding [4,3-c] isomer. This is not merely a theoretical consideration: the Dimroth rearrangement has been experimentally demonstrated across multiple 8-alkoxy-substituted triazolopyrimidines synthesized by Sliwa et al. (1989), where the [1,5-c] products were the thermodynamically favored outcome [2].

Dimroth Rearrangement Isomer Stability Synthetic Reliability

Established Synthetic Accessibility and Commercially Verified Purity Specifications

The target compound is available from multiple commercial suppliers with verified purity grades, providing procurement reliability. The compound is listed at 95%+ purity (CheMenu) and 97% purity (Leyan, product number 1116270) . Its MDL number (MFCD11044707) is registered, and it is catalogued as a key intermediate for pharmaceutical synthesis . A melting point of 136–137 °C (from ethanol) has been experimentally determined, providing a concrete identity verification metric that is not uniformly available for all triazolopyrimidine analogs . The synthesis of 8-alkoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidines via condensation of 5-alkoxy-4-hydrazinopyrimidines with ethyl orthoacetate is well-established in the peer-reviewed literature [1].

Chemical Procurement Purity Specification Synthetic Intermediate

Lead-Like Physicochemical Profile and NCI Screening History

The target compound satisfies multiple lead-likeness criteria: molecular weight 164.16 g/mol (well below the 500 Da Ro5 threshold), XLogP3 0.5, zero hydrogen bond donors, four hydrogen bond acceptors, TPSA 52.3 Ų, and only one rotatable bond [1]. This profile contrasts favorably with more heavily substituted triazolopyrimidine derivatives (typical MW > 350 Da) that are further along in lead optimization but less suitable for fragment-based screening or early-stage SAR exploration. The compound is registered in the National Cancer Institute (NCI) Developmental Therapeutics Program repository under NSC number NSC615123, indicating its inclusion in the NCI-60 human tumor cell line screening panel [2]. While individual NCI-60 screening results for this compound are not publicly accessible, NCI registration itself signals that the compound met the program's structural novelty and drug-likeness criteria for anticancer screening consideration. The combination of fragment-like size (heavy atom count = 12) and the scaffold's established ligand efficiency in adenosine receptor programs makes this compound a compelling starting point for fragment-based or structure-guided optimization campaigns.

Drug-Likeness NCI Screening Fragment-Based Drug Discovery

Recommended Application Scenarios for 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 106921-55-5)


Adenosine A₃ Receptor Antagonist Lead Discovery and Selectivity Profiling

Based on established SAR demonstrating that 8-substituted [1,2,4]triazolo[1,5-c]pyrimidines achieve nanomolar affinity at hA₃ adenosine receptors [1], this compound serves as a differentiated starting scaffold for medicinal chemistry programs targeting A₃ AR. The 8-methoxy group occupies chemical space distinct from previously explored 8-ester and 8-amide series, potentially yielding novel selectivity profiles versus A₁ and A₂A subtypes. The fragment-like size (MW 164.16) and low lipophilicity (XLogP3 0.5) make it amenable to structure-based optimization using X-ray crystallography or cryo-EM of the A₃ receptor.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

With a heavy atom count of only 12, a single rotatable bond, and compliance with the Rule of Three for fragment libraries [1], this compound is an ideal candidate for fragment screening by NMR, SPR, or thermal shift assays. Its zero hydrogen bond donor count and moderate lipophilicity minimize non-specific binding risk. The thermodynamically stable [1,5-c] regioisomeric form ensures chemical integrity throughout multi-week fragment soaking experiments [2].

Chemical Biology Probe Development via 8-Position Derivatization

The 8-methoxy substituent provides a synthetic handle for further functionalization, and the well-characterized 2-methyl group on the triazole ring serves as a useful NMR or mass spectrometry tag for metabolic tracing. This positions the compound as a versatile precursor for developing affinity probes, photoaffinity labels, or PROTAC (Proteolysis Targeting Chimera) linker attachment points, with synthetic routes established in the peer-reviewed literature [3].

Pharmaceutical Intermediate for Kinase or Hsp90 Inhibitor Synthesis

As a commercially available building block with verified purity specifications (95–97%) and an experimentally confirmed melting point of 136–137 °C for identity verification , this compound is suitable for use as a key intermediate in the multi-step synthesis of more elaborate [1,2,4]triazolo[1,5-c]pyrimidine-based kinase inhibitors or Hsp90 modulators. The MDL-registered structure (MFCD11044707) facilitates electronic procurement and inventory management in automated synthesis workflows.

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